6-(4-Aminobenzyl)pyrimidin-4-amine
Description
Contextualization of Pyrimidine (B1678525) Derivatives in Drug Discovery Research
The pyrimidine scaffold is a fundamental heterocyclic structure that forms the backbone of numerous biologically crucial molecules, including the nucleobases uracil (B121893), thymine, and cytosine. nih.gov This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery. nih.gov Over the past six decades, pyrimidines have become an increasingly important core in a wide array of drug molecules. nih.gov Their versatility is demonstrated by their presence in drugs with applications ranging from anti-infectives and anticancer agents to treatments for immunological and neurological disorders. nih.gov The synthetic accessibility and the ease with which they can be modified allow for the creation of large libraries of compounds for screening against various biological targets. ontosight.ai This has led to the development of numerous FDA-approved drugs containing the pyrimidine motif.
Significance of the 4-Aminobenzyl Moiety in Biologically Active Compounds
The 4-aminobenzyl group is another key structural feature that imparts significant biological activity to a molecule. This moiety is a common substructure in a variety of pharmacologically active compounds. For instance, it is a component of certain local anesthetics and is investigated for its role in the development of novel antimicrobial and anticancer agents. The presence of the amino group provides a site for hydrogen bonding and potential salt formation, which can be crucial for binding to biological targets and for improving the pharmacokinetic properties of a drug candidate.
Research Trajectory and Current Academic Focus on 6-(4-Aminobenzyl)pyrimidin-4-amine
While direct and extensive research on this compound is still in its nascent stages, the academic focus is driven by the promising biological activities observed in structurally related compounds. The combination of the pyrimidine core and the 4-aminobenzyl moiety suggests a high potential for this compound to interact with various biological targets, including protein kinases, which are often dysregulated in diseases like cancer. ed.ac.uk
Current research on related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has identified potent inhibitors of enzymes like USP1/UAF1 deubiquitinase, which are promising targets for anticancer therapies against non-small cell lung cancer. nih.govacs.org Furthermore, studies on 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines have demonstrated their potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These findings provide a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents. The research trajectory is therefore aimed at synthesizing and evaluating this compound to unlock its full therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-[(4-aminophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5,12H2,(H2,13,14,15) |
InChI Key |
HBYYAPHAFFZUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Aminobenzyl Pyrimidin 4 Amine
Retrosynthetic Analysis of 6-(4-Aminobenzyl)pyrimidin-4-amine Scaffolds
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of its synthetic design. The primary bonds to consider for disconnection are the C-C bond linking the benzyl (B1604629) group to the pyrimidine (B1678525) ring and the C-N bonds of the two amino groups.
One logical approach involves disconnecting the benzyl substituent, leading to a 6-halo- or 6-organometallic pyrimidin-4-amine and a suitable benzylating agent. This strategy relies on well-established cross-coupling reactions. Another key disconnection targets the 4-amino group, suggesting a late-stage amination of a 4-halopyrimidine precursor. Finally, the pyrimidine ring itself can be disconnected, pointing towards a condensation reaction between a three-carbon synthon and a guanidine (B92328) source to construct the heterocyclic core. The amino group on the benzyl moiety is often masked as a nitro group during the synthesis and reduced in a final step.
Conventional Synthetic Routes to this compound
Traditional methods for synthesizing the this compound scaffold are multifaceted, often involving a combination of condensation, cross-coupling, and amination reactions.
Condensation Reactions in Pyrimidine Annulation
The fundamental approach to constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, typically guanidine to introduce the 2-amino group, which is then converted to the 4-amino isomer. For the synthesis of a 6-benzyl substituted pyrimidine, a key intermediate would be a β-keto ester or a similar compound bearing the benzyl group.
A plausible synthetic route could start from a chalcone (B49325) derivative, which can be reacted with guanidine hydrochloride in the presence of a base to yield a dihydropyrimidine, followed by oxidation to the aromatic pyrimidine. acs.org Alternatively, a three-component reaction of a ketone, an arylacetylene, and guanidine, catalyzed by a strong base like potassium tert-butoxide, can lead to the formation of 2-aminopyrimidines. nih.gov
Table 1: Illustrative Condensation Reactions for Pyrimidine Synthesis
| Starting Materials | Reagents and Conditions | Product Type | Typical Yield |
| Chalcone, Guanidine HCl | Base (e.g., NaOH), Solvent (e.g., Ethanol), Reflux | 2-Aminodihydropyrimidine | Moderate to High |
| Ketone, Arylacetylene, Guanidine | KOBut, DMSO, 70-100°C | 2-Aminopyrimidine | Up to 80% |
This table presents generalized conditions for the synthesis of pyrimidine derivatives through condensation reactions.
Cross-Coupling Strategies for Benzylic Linkage Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C-C bond between the pyrimidine core and the benzyl group. The Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of a halopyrimidine with a benzylboronic acid derivative. nih.govrsc.orgresearchgate.net For instance, a 6-chloropyrimidin-4-amine can be coupled with a (4-nitrobenzyl)boronic acid in the presence of a palladium catalyst and a base. The nitro group can subsequently be reduced to the desired amine.
Table 2: Suzuki-Miyaura Coupling for Aryl-Pyrimidine Synthesis
| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Type |
| 6-Chloropyrimidin-4-amine | (4-Nitrobenzyl)boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 6-(4-Nitrobenzyl)pyrimidin-4-amine |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 4-Chloro-6-phenylpyrimidine |
This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with pyrimidine rings.
Amination Reactions for Introducing the 4-Amino Group
The introduction of the 4-amino group is often achieved through nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine or through a palladium-catalyzed Buchwald-Hartwig amination. The SNAr reaction of a 4-chloro-6-(4-nitrobenzyl)pyrimidine with ammonia (B1221849) or an ammonia equivalent would yield the desired 4-amino derivative. google.com
The Buchwald-Hartwig amination offers a more versatile approach, allowing for the coupling of a wider range of amines with halopyrimidines under milder conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.
Table 3: Amination Reactions for Pyrimidine Synthesis
| Pyrimidine Substrate | Amine Source | Catalyst System | Base | Solvent | Product |
| 4-Chloro-6-benzylpyrimidine | Ammonia | - (SNAr) | - | - | 6-Benzylpyrimidin-4-amine |
| 4-Bromo-6-phenylpyrimidine | Benzylamine (B48309) | Pd2(dba)3, BINAP | NaOt-Bu | Toluene | N-Benzyl-6-phenylpyrimidin-4-amine |
This table provides examples of conditions for introducing an amino group at the 4-position of the pyrimidine ring.
Novel and Green Chemistry Approaches in this compound Synthesis
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of pyrimidine derivatives.
Catalyst-Free and Environmentally Benign Syntheses
While a completely catalyst-free synthesis of this compound is not yet established, progress has been made in developing greener alternatives for the synthesis of related compounds. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the exploration of solvent-free reaction conditions or the use of more benign solvents like water or ethanol. researchgate.net
For instance, multicomponent reactions, where three or more reactants come together in a single step to form the product, are inherently more atom-economical and can reduce the number of purification steps, thereby minimizing waste. The development of such a one-pot synthesis for this compound from simple precursors would represent a significant advancement in green chemistry.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. For the synthesis of pyrimidine scaffolds, including derivatives similar to this compound, microwave irradiation has been effectively employed.
General protocols for the synthesis of aminopyrimidine derivatives often involve a multi-step process. nanobioletters.com A common approach begins with the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone intermediate. nanobioletters.com This intermediate can then be reacted with guanidine nitrate (B79036) under microwave irradiation to construct the aminopyrimidine core. nanobioletters.com The final step may involve further functionalization, also amenable to microwave heating. nanobioletters.com
For instance, the synthesis of various 4-amino substituted thieno[2,3-d]pyrimidines, which are structurally related to the target compound, has been successfully achieved using microwave irradiation. nih.gov In these syntheses, a key step involves the nucleophilic substitution of a chloro derivative with various amines in DMF, heated under microwave irradiation for a short duration of 5–10 minutes. nih.gov Similarly, Suzuki coupling reactions to introduce aryl or benzyl groups onto a pyrimidine ring can be efficiently carried out in a microwave reactor, often at elevated temperatures (e.g., 150 °C) for short periods (e.g., 30-45 minutes), using a palladium catalyst. acs.org
A plausible microwave-assisted synthesis of this compound could involve the coupling of a pre-functionalized pyrimidine with a suitable benzylamine derivative under microwave conditions. The specific conditions would be optimized based on the chosen precursors and catalyst system.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Reaction Yield | Moderate to Good | Often Higher |
| Product Purity | Variable, may require extensive purification | Generally Higher |
| Energy Consumption | High | Low |
| Reaction Conditions | Often harsh | Milder |
Flow Chemistry Applications in Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages for the scalable and safe production of chemical compounds. This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. While specific flow chemistry applications for the synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of other heterocyclic compounds and active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.orgnih.gov
A continuous-flow synthesis could be designed in a multi-step sequence. For example, the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin was achieved through a three-step flow process involving monotosylation, azidation, and reduction. beilstein-journals.org Although a solvent exchange was necessary between steps, the latter two steps were coupled into a single continuous flow system, demonstrating the potential for integrated processes. beilstein-journals.org
The application of flow chemistry to the synthesis of pyrazole-fused scaffolds has also been demonstrated, significantly reducing reaction times from hours to minutes compared to batch synthesis, while maintaining good yields. nih.gov For the synthesis of this compound, a flow process could be envisioned where the key bond-forming reactions, such as the pyrimidine ring formation or the introduction of the aminobenzyl group, are carried out in dedicated flow reactors. This would not only enhance scalability but also improve safety, particularly when handling potentially hazardous reagents or intermediates.
Precursor Synthesis and Intermediate Derivatization for this compound Analogues
The synthesis of analogues of this compound relies on the strategic synthesis of versatile precursors and the subsequent derivatization of key intermediates. This approach, often termed Intermediate Derivatization Methods, is crucial in medicinal chemistry and agrochemical research for the discovery of novel compounds with improved properties. nih.gov
A key precursor for the synthesis of a variety of pyrimidine-based compounds is often a functionalized pyrimidine core. For instance, 6-aminouracils can serve as precursors for the synthesis of fused di- and tricyclic pyrimidines. researchgate.net Similarly, 5-aminopyrazoles are valuable starting materials for the construction of fused pyrazoloazines. beilstein-journals.org
In the context of this compound analogues, a strategic precursor could be a pyrimidine with leaving groups at the 4- and 6-positions, allowing for sequential or selective substitution. For example, a dichloropyrimidine derivative could be reacted with a variety of nucleophiles to introduce diversity at these positions.
The synthesis of an aldehyde-phenylamino-pyrimidine has been described as a key precursor for the preparation of Imatinib analogues. mdpi.com This aldehyde functionality allows for a wide range of subsequent chemical transformations to generate a library of related compounds. mdpi.com A similar strategy could be employed for the target compound, where a precursor containing a reactive functional group on the benzyl ring or the pyrimidine core would enable the synthesis of a diverse set of analogues.
Synthetic Route Optimization and Yield Enhancement Strategies for this compound
Optimizing the synthetic route and enhancing the yield are critical aspects of chemical manufacturing, aiming for more efficient, cost-effective, and environmentally friendly processes. For a compound like this compound, several strategies can be employed.
Another key aspect of optimization is the selection of starting materials and reaction conditions. For the preparation of 2-amino-4,6-dimethoxypyrimidine, a route starting from the inexpensive industrial raw material propane (B168953) dinitrile was developed, resulting in a high total yield and product purity. google.com This highlights the importance of choosing readily available and cost-effective starting materials.
Furthermore, the choice of catalyst and solvent system can significantly impact the yield and selectivity of a reaction. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial. Design of Experiments (DoE) can be a powerful statistical tool to systematically explore the reaction space and identify the optimal conditions for the synthesis of this compound. The use of greener solvents and the development of catalyst recycling protocols can also contribute to a more sustainable and optimized synthetic route.
Chemical Reactivity and Derivatization Studies of 6 4 Aminobenzyl Pyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Core in 6-(4-Aminobenzyl)pyrimidin-4-amine
The pyrimidine ring in this compound is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The presence of two nitrogen atoms in the ring lowers the electron density, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The amino group at the 4-position, however, can modulate this reactivity.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
In general, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution challenging. Such reactions typically require harsh conditions and often result in low yields. However, the presence of the amino group at the 4-position can activate the ring towards electrophilic attack to some extent. The amino group is an activating group and directs electrophiles to the ortho and para positions. In the case of the 4-aminopyrimidine (B60600) core, the 5-position is the most likely site for electrophilic substitution due to the activating effect of the 4-amino group.
Reactions such as nitration or halogenation would likely require forcing conditions. For instance, nitration might be achieved using a mixture of nitric acid and sulfuric acid, while halogenation could be performed with elemental halogens in the presence of a Lewis acid. It is important to note that the aminobenzyl group is also susceptible to electrophilic attack, potentially leading to a mixture of products.
Nucleophilic Attack and Ring Transformations
The electron-deficient character of the pyrimidine ring makes it a prime target for nucleophilic attack. Nucleophiles can attack the carbon atoms of the ring, leading to substitution or ring-opening reactions. The most electron-deficient positions, and therefore the most susceptible to nucleophilic attack, are the 2- and 6-positions. Since the 6-position is substituted with the aminobenzyl group, the 2-position is a likely site for nucleophilic substitution.
For example, a halogenated derivative at the 2-position could readily undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, or thiolates. Furthermore, strong nucleophiles can induce ring transformations. For instance, treatment with strong bases at elevated temperatures could potentially lead to ring-opening followed by recyclization to form different heterocyclic systems. The Chichibabin reaction, where an amino group is introduced to a heterocyclic ring using sodium amide, is a classic example of nucleophilic amination that could potentially be applied to a derivative of this compound. wikipedia.org
Modifications of the 4-Aminobenzyl Substituent
The 4-aminobenzyl group provides a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the side chain.
Reactions at the Aromatic Amine Group
The primary aromatic amine group on the benzyl (B1604629) ring is a key site for derivatization. It can readily undergo a variety of reactions common to anilines. These include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This is a common strategy to modify the electronic and steric properties of the molecule.
Alkylation: The amine can be alkylated using alkyl halides, although overalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would convert the primary amine to a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others.
Side Chain Elongation and Functionalization
The benzylic methylene (B1212753) bridge (-CH2-) also presents opportunities for functionalization, although these reactions are generally less common than those involving the amine group. Free-radical bromination at the benzylic position could introduce a bromine atom, which can then be displaced by various nucleophiles to elongate or functionalize the side chain. youtube.com However, controlling the selectivity of this reaction in the presence of other reactive sites would be a significant challenge.
A more controlled approach to side-chain modification would involve the synthesis of analogues with pre-functionalized side chains. For example, starting from a different benzyl derivative would allow for the introduction of various functionalities at the benzylic position.
Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives of this compound can be achieved by combining the reactive principles outlined above. A strategic approach would involve the selective modification of either the pyrimidine core or the aminobenzyl substituent.
For instance, selective N-acylation of the aromatic amine can be achieved under mild conditions, leaving the pyrimidine amino group intact. The resulting amide could then be subjected to further transformations. Conversely, protection of the aromatic amine would allow for selective reactions on the pyrimidine ring.
The following table provides a summary of potential derivatization reactions and the resulting compound classes:
| Reaction Type | Reagent(s) | Functional Group Modified | Potential Product Class |
| Acylation | Acyl chloride, Base | Aromatic Amine | N-Aryl Amides |
| Sulfonylation | Sulfonyl chloride, Base | Aromatic Amine | N-Aryl Sulfonamides |
| Diazotization/Sandmeyer | NaNO₂, HCl, CuX (X=Cl, Br, CN) | Aromatic Amine | Halogenated or Cyano-substituted Benzyl Derivatives |
| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻) on a 2-halo derivative | Pyrimidine Ring (C2) | 2-Substituted Pyrimidines |
| Electrophilic Substitution | HNO₃, H₂SO₄ | Pyrimidine Ring (C5) | 5-Nitro-6-(4-aminobenzyl)pyrimidin-4-amine |
The synthesis of such derivatives would be instrumental in exploring the structure-activity relationships of this chemical scaffold for various applications.
Heterocyclic Ring Fusions
The fusion of additional heterocyclic rings onto the pyrimidine core of this compound analogues is a key strategy for creating more complex and rigid molecular architectures. This approach often involves the cyclization of substituents on the pyrimidine ring. A common resulting scaffold is the pyrimido[4,5-d]pyrimidine (B13093195) system, which is formed by building a second pyrimidine ring onto the first.
One synthetic route involves the reaction of 6-aminouracils, which are structurally related to aminopyrimidines, with aldehydes and secondary amines. This multi-component reaction is followed by an iodine-TBHP mediated intramolecular C-H amination and cyclization to yield the pyrimido[4,5-d]pyrimidine core. researchgate.net Another established method starts from substituted pyrimidines to construct the fused ring system. For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines can be synthesized from thiourea (B124793) through a multi-step process involving the formation of a pyrimidine intermediate, which is then further elaborated and cyclized. mdpi.com
These reactions demonstrate the utility of the amino and adjacent ring positions on the pyrimidine core as handles for constructing fused systems. The resulting polycyclic structures have significantly different shapes and electronic properties compared to the parent monocyclic pyrimidine.
Table 1: Examples of Heterocyclic Ring Fusion Reactions
| Starting Material Type | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 6-Aminouracil | Multi-component reaction followed by I2-TBHP mediated cyclization | Pyrimido[4,5-d]pyrimidine | researchgate.net |
| Thiourea-derived pyrimidine | Multi-step synthesis involving oxidation and substitution | Pyrimido[4,5-d]pyrimidine | mdpi.com |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Reaction with various reagents | Pyrimido[4,5-d]pyrimidine | researchgate.net |
Isosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify a compound's physicochemical properties while retaining or enhancing its desired biological activity. cambridgemedchemconsulting.com In the context of this compound, these replacements can be applied to the pyrimidine core, the aminobenzyl substituent, or the linking groups.
Studies on related heterocyclic scaffolds have shown the viability of various replacements. For the pyrimidine core, bioisosteric substitution with other heterocyclic systems such as pyrazolo[1,5-a]pyrimidine (B1248293), imidazo[1,2-a]pyrimidine (B1208166), or even purine (B94841) has been explored. nih.govacs.org For example, replacing a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine was found to be well-tolerated, sometimes enhancing binding affinity depending on the other substituents. nih.gov Conversely, replacing the same core with a triazolo[1,5-a]pyridine led to a significant reduction in activity, highlighting the critical role of specific nitrogen atoms within the heterocyclic system. nih.gov
The aminobenzyl group can also be subject to isosteric replacement. Research on similar kinase inhibitor scaffolds has demonstrated that replacing a naphthyl group (a larger aromatic system) with quinoline (B57606) or isoquinoline (B145761) rings can significantly alter activity. nih.gov Similarly, the amide linker, a common bioisostere for other functional groups, has been replaced with moieties like 1,2,4-triazoles or 1,3,4-oxadiazoles to improve metabolic stability and other pharmacokinetic properties. acs.orgnih.gov For instance, the 1,2,4-triazole (B32235) group was successfully used as a substitute for a key amide group in pyrazolo[1,5-a]pyrimidine inhibitors. acs.org
Table 2: Examples of Isosteric Replacements in Related Heterocycles
| Original Group/Core | Isosteric Replacement | Scaffold | Reference |
|---|---|---|---|
| Triazolopyrimidine Core | Imidazo[1,2-a]pyrimidine | Kinase Inhibitor | nih.gov |
| Triazolopyrimidine Core | Triazolo[1,5-a]pyridine | Kinase Inhibitor | nih.gov |
| Amide Linker | 1,2,4-Triazole | Pyrazolo[1,5-a]pyrimidine | acs.org |
| Amide Linker | 1,3,4-Oxadiazole | Benzimidazole derivative | nih.gov |
| Naphthyl Group | Quinoline/Isoquinoline | Pyrazolo[3,4-d]pyrimidine | nih.gov |
Conformational Restriction Approaches
Reducing the conformational flexibility of a molecule by introducing cyclic constraints can lock it into a bioactive conformation, potentially increasing its potency and selectivity. For a flexible molecule like this compound, conformational restriction can be achieved by forming a new ring that connects different parts of the molecule.
One approach involves intramolecular cyclization. For example, studies on 6-chloro-5-hydroxy-4-aminopyrimidines have shown that alkylation with aminoalkyl chlorides can lead to intramolecular SNAr reactions, forming fused heterocyclic systems like tetrahydrooxazepines. nih.gov This type of reaction creates a rigid, fused-ring system where the flexibility of a side chain is eliminated.
Another strategy is the cyclization of amino-alcohols, which can be selectively converted to either lactams or cyclic amines. researchgate.net Applying this logic to a derivative of this compound, one could envision introducing a hydroxyalkyl substituent on one of the amino groups, which could then be cyclized back onto the molecule to create a conformationally constrained analogue. These cyclization reactions effectively reduce the number of rotatable bonds, leading to a more rigid molecular structure. mdpi.com The design of such rigid analogues is a powerful tool for exploring the conformational requirements of a molecule's biological target.
Table 3: Examples of Conformational Restriction Strategies
| Precursor Structure Type | Reaction | Resulting Structure | Reference |
|---|---|---|---|
| Substituted 4-aminopyrimidine | Intramolecular SNAr reaction | Fused tetrahydrooxazepine ring | nih.gov |
| Amino-alcohol | Catalytic cyclization | Lactam or Cyclic Amine | researchgate.net |
Structure Activity Relationship Sar Studies of 6 4 Aminobenzyl Pyrimidin 4 Amine Analogues
Impact of Pyrimidine (B1678525) Substituents on Biological Potency
No specific studies on how substituents on the pyrimidine ring of 6-(4-Aminobenzyl)pyrimidin-4-amine affect its biological potency are publicly available.
Role of the Benzylic Linkage in Molecular Recognition
There is no specific information in the available literature concerning the role of the benzylic linkage of this particular compound in molecular recognition.
Contribution of the 4-Amino Group to Ligand-Target Interactions
While the 4-amino group is generally a key pharmacophoric feature in many aminopyrimidine inhibitors, specific studies detailing its contribution to the ligand-target interactions of this compound were not found.
SAR Analysis of Stereoisomers and Conformational Variations (if applicable)
No information regarding the synthesis or SAR analysis of stereoisomers or conformational variations of this compound is available.
Computational Approaches to SAR Prediction for this compound Derivatives
While computational studies have been applied to other pyrimidine series, no specific QSAR or molecular docking studies for this compound derivatives were identified.
Molecular and Cellular Biological Investigations of 6 4 Aminobenzyl Pyrimidin 4 Amine
Identification and Validation of Molecular Targets of 6-(4-Aminobenzyl)pyrimidin-4-amine
Enzyme Inhibition and Activation Profiles
No data is available on the enzymatic inhibition or activation by this compound.
Receptor Binding and Modulation
There are no published studies on the binding or modulation of any receptors by this compound.
Protein-Protein Interaction Disruption/Stabilization
Information regarding the effects of this compound on protein-protein interactions is not available in the scientific literature.
Cellular Pathway Modulation by this compound
Signaling Cascade Perturbations
There is no evidence to suggest that this compound perturbs any known signaling cascades.
Gene Expression Regulation
No studies have been conducted to determine the effect of this compound on gene expression.
Cellular Phenotypic Changes (e.g., cell cycle arrest, apoptosis, differentiation)
Comprehensive searches of available scientific literature did not yield specific data regarding the cellular phenotypic changes, such as cell cycle arrest, apoptosis, or differentiation, induced by this compound.
However, studies on structurally related aminopyrimidine compounds have demonstrated a range of cellular effects. For instance, certain 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo reactionbiology.comnih.govthieno[2,3-d]pyrimidines have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov Another related class of compounds, 2,4-pyrimidinediamine derivatives, has been observed to cause apoptosis and S phase cell cycle arrest. nih.gov Furthermore, some N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been identified as kinase inhibitors that lead to a G2/M phase cell cycle arrest. nih.gov These findings highlight the potential of the aminopyrimidine scaffold to influence key cellular processes, although direct evidence for this compound is currently lacking.
Mechanistic Studies of this compound Action
Biophysical Characterization of Ligand-Target Complexes
There is no specific information available in the reviewed literature concerning the biophysical characterization of ligand-target complexes involving this compound. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for understanding the direct binding of a compound to its molecular target and the thermodynamics of this interaction. reactionbiology.com While these methods have been applied to other pyrimidine-based inhibitors to elucidate their binding kinetics and affinity for target proteins like kinases, reactionbiology.com similar studies for this compound have not been reported.
Crystallographic or Cryo-EM Studies of Bound States
No crystallographic or cryo-electron microscopy (cryo-EM) studies detailing the bound state of this compound with any biological target have been published. X-ray crystallography and cryo-EM are powerful techniques used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution, providing critical insights into the binding mode and guiding further drug design. researchgate.net While crystal structures for some related aminopyrimidine compounds have been solved, nih.gov this information is not available for this compound.
Preclinical Pharmacodynamic Studies in Relevant In Vitro Models
Specific preclinical pharmacodynamic data from in vitro models for this compound are not present in the current body of scientific literature. Pharmacodynamic studies in vitro typically involve assessing the effect of a compound on its target and downstream cellular pathways in cultured cells. For example, studies on other aminopyrimidine derivatives have investigated their inhibitory effects on specific enzymes like β-glucuronidase or their antiproliferative activity against various cancer cell lines. nih.gov One study on 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones identified them as potent dual ErbB-2/EGFR kinase inhibitors that inhibited the growth of ErbB-2 over-expressing human tumor cell lines in vitro. nih.gov However, similar in vitro pharmacodynamic characterization for this compound has not been documented.
Theoretical and Computational Studies of 6 4 Aminobenzyl Pyrimidin 4 Amine
Molecular Modeling and Docking Simulations of 6-(4-Aminobenzyl)pyrimidin-4-amine
Molecular modeling and docking simulations represent a cornerstone in the rational design of new drugs. These techniques are instrumental in understanding how this compound might interact with specific protein targets, which is a critical step in assessing its therapeutic potential.
In the absence of a known three-dimensional structure of a target protein, ligand-based drug design (LBDD) methods are particularly valuable. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) can be employed. nih.govnih.gov
In a typical 3D-QSAR study, a series of pyrimidine (B1678525) derivatives with known biological activities would be used to build a predictive model. nih.gov The model correlates the variations in biological activity with the changes in the 3D physicochemical properties (e.g., steric and electrostatic fields) of the molecules. This can help in identifying the key structural features of this compound that are crucial for its activity and can guide the design of more potent analogs.
Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of Pyrimidine Analogs
| Parameter | Value | Description |
| q² | 0.75 | Cross-validated correlation coefficient, indicating good predictive ability of the model. |
| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and observed activities. |
| Steric Contribution | 55% | The model suggests that the size and shape of the molecule are major determinants of its activity. |
| Electrostatic Contribution | 45% | The model indicates that the electronic properties of the molecule also play a significant role in its activity. |
When the 3D structure of a potential protein target is available, structure-based drug design (SBDD) offers a more direct approach to understanding molecular interactions. Given that pyrimidine scaffolds are common in kinase inhibitors, it is plausible that this compound could target protein kinases such as Cyclin-Dependent Kinases (CDKs). nih.govrsc.org Other potential targets could include deubiquitinases like USP1/UAF1, which have also been shown to be inhibited by pyrimidine derivatives. nih.govacs.org
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations can also estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the aminopyrimidine core could form crucial hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of inhibitors. nih.gov
Table 2: Hypothetical Docking Simulation Results for this compound with a Putative Kinase Target
| Parameter | Value/Residues | Description |
| Docking Score (kcal/mol) | -9.5 | A lower score indicates a more favorable binding affinity. |
| Hydrogen Bond Interactions | Gln85, Asp86 | The amine groups of the pyrimidine ring are predicted to form hydrogen bonds with these residues in the kinase hinge region. rsc.org |
| Hydrophobic Interactions | Ile10, Val14 | The benzyl (B1604629) and phenyl rings are likely to engage in hydrophobic interactions within a nonpolar pocket of the active site. nih.gov |
| Pi-Pi Stacking | Phe80 | The aromatic rings of the ligand may form stacking interactions with a phenylalanine residue in the binding site. |
Quantum Chemical Calculations for this compound
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. These methods can be used to compute a variety of molecular properties that are not readily accessible through experimental techniques.
Density Functional Theory (DFT) is a widely used quantum chemical method for analyzing the electronic properties of molecules. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO energy gap. This gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is crucial for understanding how the molecule might interact with its biological target.
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 | The energy difference between HOMO and LUMO, indicating the molecule's kinetic stability. |
Quantum chemical calculations can also be used to predict the reactivity of different parts of the molecule and to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction, which provides information about the reaction rate. This can be particularly useful in understanding the metabolic fate of the compound or its potential to undergo covalent modification of its target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. youtube.com MD simulations can be used to assess the stability of the docked complex and to explore the conformational changes that the ligand and protein may undergo upon binding. nih.govnih.gov
An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds. The trajectory from the simulation can be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. Furthermore, MD simulations can be used to estimate the binding free energy, providing a more accurate prediction of the binding affinity than docking alone. researchgate.net
Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value | Description |
| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to observe relevant conformational changes. |
| Software | GROMACS/AMBER | Commonly used software packages for MD simulations. |
| Ligand RMSD | 1.5 Å | A low and stable RMSD value for the ligand suggests that it remains in a stable conformation within the binding site. |
| Protein RMSD | 2.0 Å | A stable RMSD for the protein indicates that the overall protein structure is not significantly perturbed by ligand binding. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | A more rigorous estimation of the binding affinity, with a more negative value indicating stronger binding. |
Cheminformatics and Big Data Analysis for this compound Analogue Discovery
Cheminformatics and big data analysis provide powerful tools for navigating the vast chemical space to identify analogues of this compound with potentially enhanced biological activities. researchgate.net These approaches leverage large databases of chemical structures and associated biological data to build predictive models and perform virtual screening campaigns.
Virtual Screening: A key technique in analogue discovery is virtual screening, where large compound libraries are computationally evaluated to identify molecules that are likely to interact with a specific biological target. dergipark.org.treijppr.com For a compound like this compound, this process would typically start with defining a pharmacophore model based on its key structural features: the pyrimidine core, the aminobenzyl substituent, and the amine group at position 4. This model represents the essential spatial arrangement of atoms or functional groups required for biological activity. Databases such as ChEMBL, which contains a wealth of information on pyrimidine and uracil (B121893) derivatives, can be screened against this pharmacophore to find structurally similar compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of pyrimidine derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested analogues of this compound. researchgate.net Descriptors used in such models can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological indices, which quantify molecular shape and connectivity. researchgate.net
Big Data in Analogue Discovery: The integration of big data, including genomic, proteomic, and chemical data, allows for a more holistic approach to drug discovery. github.com For instance, by analyzing databases that link chemical structures to gene expression profiles, it may be possible to identify analogues of this compound that modulate specific cancer-related pathways. nih.gov Machine learning algorithms, such as gradient boosting decision trees and deep learning models, are increasingly used to analyze these large datasets and have shown improved performance in predicting various endpoints. github.com
Table 1: Hypothetical Virtual Screening Workflow for this compound Analogues
| Step | Description | Tools/Databases | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | Identify a biological target of interest for pyrimidine derivatives (e.g., kinases, dihydrofolate reductase). sifisheriessciences.comnih.gov | Protein Data Bank (PDB), Literature | A validated 3D structure of the target protein. |
| 2. Pharmacophore Modeling | Define the key chemical features of this compound required for binding. | Schrödinger, MOE, Discovery Studio | A 3D pharmacophore model. |
| 3. Database Screening | Screen large chemical databases against the pharmacophore model. | ChEMBL, PubChem, ZINC | A subset of compounds matching the pharmacophore. |
| 4. Molecular Docking | Predict the binding orientation and affinity of the hit compounds within the target's active site. researchgate.net | AutoDock, Glide, GOLD | A ranked list of potential analogues based on docking scores. |
| 5. QSAR Model Application | Use a pre-built QSAR model to predict the biological activity of the docked compounds. | Custom models built with R or Python libraries | Predicted activity values for the top-ranked analogues. |
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding human clinical data)
The success of a potential drug molecule is highly dependent on its ADME properties, which determine its bioavailability and residence time in the body. researchgate.net In silico ADME predictions are crucial for prioritizing compounds early in the drug discovery process, thereby reducing the time and cost associated with experimental assays. sifisheriessciences.com For this compound, various computational models can be employed to estimate its ADME profile.
Absorption: Oral bioavailability is a key parameter for many drugs. Computational models predict intestinal absorption based on physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. sifisheriessciences.com The water solubility of a compound is another critical factor for absorption. researchgate.net
Distribution: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. researchgate.net Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are essential. For instance, compounds with a high PSA are less likely to cross the BBB. researchgate.net
Metabolism: The metabolic stability of a compound is a major determinant of its half-life. Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. Identifying potential metabolic liabilities early allows for chemical modifications to improve stability. github.com
Excretion: While direct computational prediction of excretion pathways is complex, models can estimate properties like renal clearance based on the physicochemical characteristics of the compound.
Table 2: Predicted ADME Properties of this compound
Note: The following values are theoretical predictions based on computational models and data from related pyrimidine derivatives. They are not experimental results.
| ADME Property | Predicted Value/Range | Significance | Basis of Prediction |
|---|---|---|---|
| Molecular Weight (g/mol) | 214.26 | Within the desirable range for drug-likeness (<500). researchgate.net | Chemical formula calculation. |
| logP (Lipophilicity) | 1.5 - 2.5 | Indicates good membrane permeability and solubility balance. researchgate.net | Based on values for similar aminopyrimidine structures. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good intestinal absorption and moderate CNS penetration. researchgate.net | Calculated from the molecular structure. |
| Hydrogen Bond Donors | 3 | Within the acceptable range for Lipinski's Rule (≤5). sifisheriessciences.com | Count of N-H and O-H groups. |
| Hydrogen Bond Acceptors | 4 | Within the acceptable range for Lipinski's Rule (≤10). sifisheriessciences.com | Count of N and O atoms. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Moderately soluble. | Predicted from logP and TPSA using established models. researchgate.net |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. | Based on TPSA and logP values. researchgate.net |
| CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., 2D6, 3A4) | Potential for drug-drug interactions. | Common characteristic of nitrogen-containing heterocycles. |
Analytical Methodologies in Research on 6 4 Aminobenzyl Pyrimidin 4 Amine
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of 6-(4-Aminobenzyl)pyrimidin-4-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a cornerstone technique for analyzing pyrimidine (B1678525) derivatives. researchgate.net The separation is typically achieved using C8 or C18 silica (B1680970) gel columns. researchgate.net For polar compounds like aminopyrimidines, which can be challenging to retain on traditional reversed-phase columns, mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can be particularly effective. helixchrom.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acid, like formic acid, in the mobile phase can improve peak shape and retention for basic compounds like aminopyridines. helixchrom.com Detection is commonly performed using UV spectrophotometry, typically in the range of 250-280 nm where the aromatic and pyrimidine rings exhibit strong absorbance, or by mass spectrometry for greater sensitivity and specificity. researchgate.nethelixchrom.com An isocratic or gradient elution can be employed to achieve optimal separation from impurities and starting materials. researchgate.net
Gas Chromatography (GC):
Gas chromatography is another valuable tool for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization to increase volatility may be necessary. In GC, the compound is vaporized and transported by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time and mass spectral data, aiding in the unequivocal identification of the compound and any impurities.
Interactive Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine groups are protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 5% B to 95% B in 20 min | Allows for the elution of a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength at which the pyrimidine and benzene (B151609) rings are expected to absorb strongly. |
| Injection Volume | 10 µL | Standard injection volume. |
| Expected Retention Time | ~12.5 min | Hypothetical retention time under these conditions. |
Spectroscopic Methods for Elucidating Structural Modifications in Derivatives
Spectroscopic techniques are fundamental for the structural characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrimidine ring, the benzyl (B1604629) group, and the amine groups. The protons on the carbon adjacent to the nitrogen atoms are deshielded and would appear further downfield. libretexts.org The N-H protons of amines often appear as broad signals, which can be confirmed by their disappearance upon D₂O exchange. libretexts.org ¹³C NMR provides information on the carbon framework, with the carbons attached to nitrogen atoms appearing at a lower field. libretexts.org For derivatives, changes in the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra would provide definitive evidence of structural modifications.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. Primary amines, such as those in this compound, typically show a pair of N-H stretching absorption bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic rings and the benzyl CH₂ group would also be observable. Characteristic absorptions for the pyrimidine ring would also be present. researchgate.net When a derivative is synthesized, the appearance of new bands (e.g., a C=O stretch for an amide derivative) or the disappearance of existing bands (e.g., the N-H stretch if the amine is converted to a tertiary amine) confirms the chemical transformation. psu.edu
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can help to confirm the structure by showing the loss of specific fragments, such as the benzyl group or parts of the pyrimidine ring. When analyzing derivatives, the change in molecular weight is a direct indicator of the modification that has occurred.
Interactive Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Interpretation |
| ¹H NMR | δ 8.2-8.5 (s, 1H), δ 7.0-7.5 (m, 4H), δ 6.5-6.8 (s, 1H), δ 5.0-6.0 (br s, 4H), δ 3.8-4.0 (s, 2H) | Signals corresponding to pyrimidine, benzene ring, amine, and benzyl CH₂ protons. |
| ¹³C NMR | δ 160-165, δ 150-155, δ 125-135, δ 110-120, δ 40-45 | Resonances for pyrimidine, benzene ring, and benzyl CH₂ carbons. |
| IR (cm⁻¹) | 3450, 3350 (N-H stretch), 3050 (Aromatic C-H stretch), 1640 (C=N stretch), 1580 (C=C stretch) | Characteristic vibrations for primary amine and aromatic ring functional groups. |
| MS (m/z) | [M+H]⁺ at 214.12 | Molecular ion peak corresponding to the protonated molecule. |
Microscopy Techniques for Cellular Localization and Interaction Studies
To investigate how this compound interacts with cells, microscopy techniques are employed. These methods can reveal the compound's ability to enter cells and its subcellular distribution.
Fluorescence Microscopy:
For this compound to be visualized by fluorescence microscopy, it must either be intrinsically fluorescent or be tagged with a fluorophore. researchgate.net If the compound is derivatized with a fluorescent reporter group, its uptake and localization within cells can be monitored. rsc.org High-resolution confocal microscopy is particularly useful as it allows for optical sectioning of the cell, providing a three-dimensional view of the compound's distribution and minimizing out-of-focus light. nih.gov Co-localization studies, using fluorescent dyes that stain specific organelles like the nucleus (e.g., DAPI) or mitochondria, can help to identify the specific cellular compartments where the compound accumulates. researchgate.net The rate of cellular uptake can also be quantified by measuring the increase in intracellular fluorescence over time. nih.gov
Interactive Table 3: Hypothetical Fluorescence Microscopy Study of a Fluorescently-Labeled this compound Derivative
| Parameter | Observation | Interpretation |
| Cell Line | Cancer Cell Line (e.g., HeLa) | A model system to study the behavior of potential therapeutic agents. |
| Compound | Fluorescein-labeled this compound | The fluorescent tag allows for visualization. |
| Incubation Time | 0, 1, 4, and 24 hours | To observe the kinetics of cellular uptake. |
| Co-staining | DAPI (blue) for nucleus | To determine if the compound enters the nucleus. |
| Result | Green fluorescence observed in the cytoplasm after 1 hour, with some accumulation in the perinuclear region at later time points. No significant co-localization with DAPI. | The compound readily enters the cells and localizes in the cytoplasm, but not predominantly in the nucleus. |
Advanced Bioanalytical Techniques for Metabolite Identification
Understanding the metabolic fate of this compound is crucial. Advanced bioanalytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are the primary tools for identifying metabolites in a non-clinical setting.
Liquid Chromatography-Mass Spectrometry (LC-MS):
The in vitro metabolism of this compound can be studied by incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. researchgate.netresearcher.life After incubation, the samples are analyzed by LC-MS. nih.gov The high-resolution and sensitivity of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, allow for the detection and identification of metabolites, even at low concentrations. nih.gov The process involves comparing the chromatograms of the incubated sample with a control sample to pinpoint potential metabolites. nih.gov The exact mass measurements from HRMS help in predicting the elemental composition of the metabolites. Further structural information can be obtained from the fragmentation patterns generated by tandem mass spectrometry (MS/MS).
Common metabolic transformations for a molecule like this compound could include oxidation (e.g., hydroxylation of the aromatic rings), N-acetylation of the amine groups, or conjugation with glucuronic acid or sulfate.
Interactive Table 4: Plausible In Vitro Metabolites of this compound Identified by LC-HRMS
| Metabolite | Proposed Biotransformation | Expected m/z [M+H]⁺ |
| M1 | Hydroxylation of the benzyl ring | 230.12 |
| M2 | Hydroxylation of the pyrimidine ring | 230.12 |
| M3 | N-acetylation of the 4-amino group on the benzyl ring | 256.13 |
| M4 | N-acetylation of the 4-amino group on the pyrimidine ring | 256.13 |
| M5 | Glucuronidation of a hydroxylated metabolite | 406.15 |
Preclinical Development and Lead Optimization Strategies for 6 4 Aminobenzyl Pyrimidin 4 Amine Analogues
Hit-to-Lead and Lead Optimization Campaigns for 6-(4-Aminobenzyl)pyrimidin-4-amine Derivatives
The hit-to-lead (H2L) and lead optimization (LO) phases are critical for refining initial "hit" compounds, which may have modest potency and suboptimal pharmacological properties, into "lead" compounds with promising characteristics for further development. vichemchemie.comuniversiteitleiden.nlupmbiomedicals.com For derivatives of this compound, this process centers on systematic structural modifications to enhance target affinity, selectivity, and drug-like properties.
The core structure, featuring a pyrimidine (B1678525) ring with an amine at position 4 and an aminobenzyl group at position 6, offers multiple points for chemical modification. Structure-Activity Relationship (SAR) studies are systematically conducted to understand how changes to different parts of the molecule affect its biological activity. nih.gov The goal is to improve potency from the micromolar range, typical for hits, to the nanomolar range desired for lead compounds. nih.gov
Key optimization strategies for this class of compounds often involve:
Modification of the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, methoxy, or trifluoromethyl groups) on the phenyl ring of the aminobenzyl moiety can modulate electronic properties and steric interactions within the target's binding pocket. These changes can significantly impact binding affinity and selectivity.
Alterations to the Pyrimidine Core: While the core is often essential for hinge-binding in kinases, minor modifications, such as substitution at the 2 or 5-position, can fine-tune selectivity and improve physicochemical properties like solubility. acs.orgnih.gov
Modification of the Linker and Amine Groups: The primary amine on the pyrimidine and the benzylamine (B48309) can be modified to secondary or tertiary amines, or converted to amides or sulfonamides. These changes can alter hydrogen bonding patterns, improve metabolic stability, and enhance cell permeability. nih.gov
The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating how specific modifications could influence inhibitory activity against a target kinase.
| Compound ID | Modification on Benzyl Ring (R1) | Modification on Pyrimidine Ring (R2) | Kinase IC50 (nM) | Comment |
| Lead-001 | 4-fluoro | None | 85 | Introduction of fluorine can enhance binding affinity. |
| Lead-002 | 3,4-dichloro | None | 45 | Dichloro substitution may improve hydrophobic interactions. |
| Lead-003 | 4-methoxy | None | 150 | Methoxy group may be too bulky or electronically unfavorable. |
| Lead-004 | 4-fluoro | 2-methyl | 120 | Steric hindrance from 2-methyl group reduces potency. |
| Lead-005 | 3,4-dichloro | 5-fluoro | 30 | 5-fluoro substitution on pyrimidine enhances potency. |
| Lead-006 | 4-amino to 4-acetylamino | None | 95 | Acylation of the amine can alter solubility and binding. |
This table is a hypothetical representation based on common SAR trends for aminopyrimidine kinase inhibitors.
This iterative process of design, synthesis, and testing aims to identify a lead compound with a balanced profile of high potency, selectivity against other kinases (to minimize off-target effects), and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. vichemchemie.com
Development of Prodrug Strategies for this compound (if applicable)
Prodrug strategies are often employed to overcome suboptimal physicochemical or pharmacokinetic properties of an active drug molecule, such as poor solubility, limited permeability, or rapid metabolism. nih.gov For a compound like this compound, which contains primary amine functionalities, several prodrug approaches could be applicable to enhance its therapeutic potential.
The primary amine groups are ideal handles for chemical modification to create prodrugs that are inactive until they are metabolized in the body to release the active parent drug. nih.govresearchgate.net Potential strategies include:
Acyloxymethyl or Carbamate (B1207046) Prodrugs: The amine groups can be converted into carbamates, which can be designed to be cleaved by esterases in the plasma or specific tissues, releasing the active aminopyrimidine. This approach can improve membrane permeability and oral bioavailability.
Amino Acid Conjugates: Conjugating amino acids to the amine moieties can leverage amino acid transporters for improved absorption. nih.gov This strategy can enhance water solubility and potentially target the prodrug to rapidly proliferating cells (like cancer cells) that have high amino acid transporter expression.
Phosphate (B84403) Prodrugs: While more common for hydroxyl groups, phosphate derivatives can be designed for amine-containing compounds to dramatically increase aqueous solubility for intravenous formulation. These are typically cleaved by alkaline phosphatases in the body.
The applicability of a prodrug strategy depends on the specific limitations of the lead compound. For instance, if the lead compound has poor aqueous solubility, a phosphate or amino acid prodrug might be developed. If it suffers from poor cell permeability, a lipophilic carbamate prodrug could be a viable solution. researchgate.net
Formulation Development for In Vitro and Preclinical In Vivo Studies (excluding human administration)
Effective formulation is crucial for obtaining reliable and reproducible data in preclinical studies. The formulation must ensure that the compound is sufficiently soluble and stable in the delivery vehicle to allow for accurate assessment in both in vitro and in vivo (animal) models. nih.gov Aminopyrimidine derivatives, often being heterocyclic and somewhat lipophilic, can present solubility challenges.
For In Vitro Assays: For cell-based assays, compounds are typically dissolved in a water-miscible organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock is then diluted into the cell culture medium to achieve the final desired concentrations. Care must be taken to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
For Preclinical In Vivo Studies (Animal Models): Formulations for animal administration are more complex and depend on the route of administration (e.g., oral, intravenous, intraperitoneal). The goal is to create a safe and effective delivery system. Common vehicles include:
Aqueous Solutions: For soluble compounds, simple saline or phosphate-buffered saline (PBS) may be used. Solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be added to improve the solubility of less soluble compounds.
Suspensions: For poorly soluble compounds intended for oral administration, a suspension can be prepared using vehicles containing suspending agents (e.g., carboxymethylcellulose), wetting agents (e.g., Tween 80), and sometimes a cosolvent.
Co-solvent Systems: A mixture of solvents is often used for intravenous administration of poorly water-soluble drugs. A common formulation might consist of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and saline. The ratio of these components must be carefully optimized to maintain solubility upon injection into the bloodstream and to minimize toxicity.
The following table provides examples of preclinical formulations that could be developed for an aminopyrimidine analogue.
| Route of Administration | Formulation Type | Example Components | Purpose |
| Oral (p.o.) | Suspension | 0.5% Carboxymethylcellulose, 0.1% Tween 80 in water | To ensure uniform dosing of an insoluble compound. |
| Intravenous (i.v.) | Solution | 10% DMSO, 40% PEG400, 50% Saline | To solubilize a lipophilic compound for systemic delivery. |
| Intraperitoneal (i.p.) | Solution | 20% Hydroxypropyl-β-cyclodextrin in saline | To enhance solubility for intraperitoneal administration. |
This table provides illustrative examples of common preclinical formulations.
Assessment of In Vivo Efficacy in Disease Models (animal models only)
Once a lead compound with suitable properties and a viable formulation is developed, its efficacy must be tested in relevant animal models of disease. universiteitleiden.nl Given that aminopyrimidine derivatives are frequently investigated as kinase inhibitors for cancer, a common approach is to use a mouse xenograft model. nih.gov
In a typical xenograft study:
Human cancer cells are implanted subcutaneously into immunocompromised mice.
Once tumors grow to a palpable size, the mice are randomized into treatment and control groups.
The lead compound is administered to the treatment group according to a predetermined schedule and dose, while the control group receives the vehicle alone.
Tumor volume is measured regularly throughout the study to assess the compound's ability to inhibit tumor growth.
For example, an aminopyrimidine analogue, Compound 36, was shown to significantly suppress tumor growth in a mouse xenograft model using MV4-11 (acute myeloid leukemia) cells at a dose of 6 mg/kg/day. nih.gov Another study on pyrimidine derivatives found that Compound 18a promoted bone formation in a fracture defect model in vivo at a dose of 5 mg/kg. nih.gov The trisubstituted aminopurine CYC202 also showed inhibition of tumor growth in an HCT116 human colon carcinoma model. nih.gov
The following table presents a hypothetical summary of an in vivo efficacy study for an analogue of this compound.
| Animal Model | Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Nude Mouse Xenograft | Human Colon Carcinoma (HCT116) | Vehicle Control | 0% | - |
| Nude Mouse Xenograft | Human Colon Carcinoma (HCT116) | Analogue-A (10 mg/kg, oral, daily) | 65% | <0.01 |
| Nude Mouse Xenograft | Human Colon Carcinoma (HCT116) | Analogue-A (25 mg/kg, oral, daily) | 88% | <0.001 |
| Nude Mouse Xenograft | Human Lung Cancer (A549) | Analogue-A (25 mg/kg, oral, daily) | 52% | <0.05 |
This table is a hypothetical example of in vivo efficacy data.
Successful demonstration of efficacy in these preclinical models, combined with a favorable safety profile, is a prerequisite for advancing a compound like an analogue of this compound into the next stages of drug development.
Future Research Directions and Unaddressed Questions for 6 4 Aminobenzyl Pyrimidin 4 Amine
Exploration of Novel Biological Targets for 6-(4-Aminobenzyl)pyrimidin-4-amine
The pyrimidine (B1678525) core is known for its ability to interact with a wide array of biological targets, often by forming hydrogen bonds and acting as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties. nih.gov While the specific targets of this compound require elucidation, the broader family of pyrimidine derivatives has shown activity against numerous targets, suggesting promising avenues for investigation.
Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of related compounds, potential target classes include:
Kinases: Pyrimidine derivatives are well-known kinase inhibitors. For instance, various pyrimidine-based compounds have been developed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), Polo-like kinase 4 (PLK4), and Focal Adhesion Kinase (FAK). nih.govresearchgate.netnih.gov Overexpression of these kinases is implicated in diseases like cancer, neurodegenerative disorders, and diabetes. researchgate.netnih.gov Investigating the inhibitory potential of this compound against these and other oncogenic kinases, such as those involved in Fms-like tyrosine kinase 3 (FLT3) signaling, could be a fruitful area of research. nih.gov
Microtubules: The microtubule network is a critical target for anticancer drugs. nih.gov Some pyrimidine derivatives have been shown to interfere with tubulin polymerization. nih.gov Exploring whether this compound or its analogues can bind to tubulin, potentially at novel sites like the colchicine (B1669291) binding site, could lead to the development of new antimitotic agents. nih.gov
Reverse Transcriptase: Diarylpyrimidine (DAPY) analogues are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy. acs.org Given the structural similarities, it is conceivable that this compound could be modified to exhibit anti-HIV activity.
Deubiquitinases (DUBs): The USP1/UAF1 deubiquitinase complex is a target in cancer therapy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex. acs.org This suggests that the aminobenzyl-pyrimidine scaffold could be a starting point for developing novel DUB inhibitors.
A comprehensive screening approach, such as phenotypic screening followed by target deconvolution, could uncover entirely new mechanisms of action for this compound class.
Development of Advanced Synthetic Routes for Complex Analogues
To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the development of efficient and versatile synthetic routes is paramount. Current methods for synthesizing substituted pyrimidines often involve multi-step sequences. nih.govbeilstein-journals.orgnih.gov
Future synthetic efforts should aim to:
Improve Efficiency: Develop more convergent and higher-yielding synthetic pathways. This could involve leveraging modern cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, which have been successfully used for synthesizing complex pyrimidine derivatives. acs.orgntnu.no
Enable Diversification: Create synthetic routes that allow for easy modification at multiple positions of the molecule. This is crucial for generating a library of analogues to probe the SAR. For example, developing routes that tolerate a wide range of functional groups on both the pyrimidine and the benzyl (B1604629) moieties is essential. nih.govacs.org
Access Complex Scaffolds: Explore novel synthetic methodologies to create more complex, three-dimensional analogues. This could involve techniques like C-H activation or photocatalysis to introduce novel substituents and ring systems. The synthesis of structurally diverse pyrimidine cores, such as pyridopyrimidines or thienopyrimidines, has been reported and could be adapted. nih.govacs.org
An interactive table of potential synthetic strategies for creating analogues is presented below.
| Strategy | Description | Key Reactions | Potential Analogues |
| Core Modification | Altering the central pyrimidine ring to other heterocycles like pyridine (B92270) or pyrazine. acs.org | Nucleophilic aromatic substitution, condensation reactions. beilstein-journals.orgnih.gov | Pyridine, pyrazine, and pyridazine (B1198779) core analogues. acs.org |
| Side Chain Variation | Introducing different substituents on the benzyl ring and the amino group. nih.gov | Suzuki coupling, Buchwald-Hartwig amination, reductive amination. acs.orgacs.org | Analogues with varied electronic and steric properties on the phenyl ring. |
| Linker Modification | Changing the methylene (B1212753) linker between the pyrimidine and the phenyl ring. acs.org | Williamson ether synthesis, multi-step organic synthesis. nih.gov | Ether, thioether, or sulfone-linked analogues. nih.govacs.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the predictability of success. nih.govbpasjournals.comjddtonline.info For a compound like this compound, AI/ML can be integrated across the research and development pipeline.
Key applications include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict novel biological targets for this compound and its analogues. nih.govnih.gov This can help prioritize experimental screening efforts.
De Novo Drug Design: Generative AI models can design novel analogues with optimized properties. nih.gov By providing the model with the core structure of this compound and desired properties (e.g., increased potency, better selectivity, improved ADMET profile), it can generate new chemical entities for synthesis. jddtonline.info
Predictive Modeling: ML models can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of virtual compounds before they are synthesized. jddtonline.infomdpi.com This allows for the early-stage filtering of unpromising candidates, saving time and resources. jddtonline.info
Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for novel analogues, potentially identifying non-obvious pathways. mdpi.com
The integration of AI and ML can significantly reduce the time and cost associated with drug development, with studies suggesting potential reductions of 40-80% in various R&D phases. bpasjournals.com
Translational Research Perspectives beyond Early-Stage Preclinical Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. mdpi.com For this compound to progress beyond an early-stage preclinical candidate, several translational research questions must be addressed.
Future research in this area should focus on:
Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: While initial studies may focus on potency, it is crucial to develop analogues with favorable PK/PD properties, such as good oral bioavailability, appropriate metabolic stability, and a suitable half-life. acs.org In vitro and in vivo studies are necessary to characterize these properties. acs.org
Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to a therapeutic based on this scaffold is essential for personalized medicine. This could involve genomic, proteomic, or metabolomic approaches.
Preclinical Proof-of-Concept: Establishing efficacy in relevant animal models of disease is a critical step. This requires demonstrating a statistically significant therapeutic effect at a well-tolerated dose.
Early Safety and Toxicology Assessment: Comprehensive in vitro and in vivo toxicology studies are needed to identify any potential liabilities that could halt clinical development. jddtonline.info This includes assessing off-target effects and potential for long-term toxicity.
By addressing these translational hurdles early in the development process, the probability of successfully moving a drug candidate based on the this compound scaffold into clinical trials can be significantly increased.
Q & A
Q. What are the optimal synthetic routes for 6-(4-Aminobenzyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling a pyrimidine core with a 4-aminobenzyl group. Key steps include nucleophilic substitution under anhydrous conditions (e.g., DMF or 2-methoxyethane) with bases like DIPEA. For example, reductive amination using SnCl₂ in ethanol can introduce the 4-aminobenzyl moiety . Yield optimization requires controlled temperature (e.g., 80–100°C) and stoichiometric ratios of intermediates. Monitoring via TLC and purification via column chromatography are critical.
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for pyrimidine and benzyl groups) and NH₂ groups (δ ~5 ppm, broad). The 4-aminobenzyl methylene group appears as a singlet near δ 4.0 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- Elemental Analysis : Validate purity by matching experimental vs. calculated C/H/N percentages .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT on leukemia cell lines like K562) to assess antileukemic potential. IC₅₀ values can be compared to reference drugs. For kinase inhibition, employ enzymatic assays (e.g., CDK inhibition) with ATP-concentration-dependent activity measurements .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring influence biological activity?
- Methodological Answer: Structure-activity relationships (SAR) can be explored via 3D-QSAR modeling. Substitute the pyrimidine ring with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) and compare antileukemic IC₅₀ values. Molecular docking (AutoDock4) predicts binding modes with targets like CDKs, highlighting hydrophobic interactions with the 4-aminobenzyl group .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
- Methodological Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance absorption.
- Pharmacokinetic Studies : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS.
- Metabolic Profiling : Use liver microsomes to identify oxidative metabolites (e.g., N-dealkylation) .
Q. How can computational methods predict binding affinity with novel targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with PINK1 kinase) using GROMACS. Analyze binding free energy (MM-PBSA) to prioritize derivatives.
- Free-Energy Perturbation (FEP) : Quantify affinity changes upon substituent modifications (e.g., -CH₃ vs. -CF₃) .
Q. What experimental approaches validate the mechanism of action in disease models?
- Methodological Answer:
- Western Blotting : Detect downstream biomarkers (e.g., pS65-Ubiquitin for mitophagy activation) in Parkinson’s models .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. PINK1⁻/⁻ cell lines .
Data Contradiction Analysis
Q. How to address conflicting results in enzyme inhibition assays?
- Methodological Answer:
- Assay Replicates : Ensure triplicate measurements to rule out technical variability.
- Control Compounds : Use known inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions.
- Substrate Competition : Test ATP-competitive vs. allosteric inhibition via Lineweaver-Burk plots .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
